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Compound of Interest

Compound Name: 5,6,2'-Trimethoxyflavone

CAS No.: 16266-97-0

Cat. No.: B192600

Get Quote

Target Audience: Computational Chemists, Structural Biologists, and Preclinical Drug

Developers.

Introduction & Mechanistic Rationale
5,6,2'-Trimethoxyflavone (also known as 2',5,6-Trimethoxyflavone) is a naturally occurring O-

methylated flavonoid isolated from medicinal plants such as Casimiroa edulis and Dendrocnide

meyeniana[1][2]. Characterized by the molecular formula C18​H16​O5​and a monoisotopic mass

of 312.099 Da[3][4], this compound has garnered significant attention in oncology and

inflammatory disease research for its ability to modulate kinase activity and transcription

factors.

Causality in Structural Design: Unlike highly hydroxylated flavonoids (e.g., quercetin), the

specific methoxy substitutions at the C5, C6, and C2' positions eliminate hydrogen bond donors

(HBD = 0) while maintaining five hydrogen bond acceptors (HBA = 5)[5]. This structural shift

significantly increases the molecule's lipophilicity (LogP ≈ 4.39)[5]. Why does this matter? The

increased lipophilicity enhances cellular membrane permeability and shifts the compound's
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binding profile toward highly hydrophobic kinase pockets, such as the ATP-binding cleft of the

and the hydrophobic clefts of the tumor suppressor p53[1].
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Phase 1: Ligand Preparation
5,6,2'-Trimethoxyflavone

(Energy Minimization)

Phase 4: Molecular Docking
AutoDock Vina

(Exhaustiveness = 16)

Phase 2: Target Preparation
EGFR (4LQM) & p53 (3HF1)

(Protonation & Cleaning)

Phase 3: Grid Generation
Active Site Mapping

(20x20x20 Å)

Phase 5: Post-Docking Analysis
Interaction Profiling
(PyMOL & LigPlot+)
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Figure 1: In silico molecular docking workflow for 5,6,2'-Trimethoxyflavone targeting

oncogenic proteins.

Step-by-Step Experimental Protocols
Protocol 1: Ligand Preparation and Conformational
Optimization
Objective: Generate the lowest-energy 3D conformer of 5,6,2'-Trimethoxyflavone to prevent

steric clashes during the docking simulation.

Structure Retrieval: Obtain the SMILES string

COC1=C(C2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3OC)OC or InChIKey

IQWXFMQSQNSHKI-UHFFFAOYSA-N from or [3][5].

3D Conversion: Import the 2D structure into a molecular builder (e.g., Avogadro, Maestro)

and generate 3D coordinates.

Charge Assignment: Assign Gasteiger partial charges to accurately model electrostatic

interactions.

Self-Validating Step (Energy Minimization): Run a geometry optimization using the MMFF94

force field until the energy gradient converges to < 0.01 kcal/mol/Å.

Causality: The three methoxy groups introduce 4 rotatable bonds[5]. The C5 and C6

methoxy groups can experience severe steric hindrance. Minimization ensures the

dihedral angles of these groups relax into a global energy minimum, preventing artificial

high-energy penalties during the docking scoring phase.

Protocol 2: Protein Target Preparation (EGFR & p53)
Objective: Prepare the 3D crystal structures of oncogenic targets for nucleophilic/electrophilic

interaction mapping.

Target Retrieval: Download high-resolution crystal structures from the RCSB PDB: EGFR

kinase domain (PDB: 4LQM, 2.50 Å resolution) and p53 (PDB: 3HF1)[1].
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Structural Cleaning: Strip co-crystallized water molecules beyond 3.0 Å of the active site and

remove native ligands (e.g., Erlotinib).

Self-Validating Step (Protonation State Assignment): Calculate the pKa of titratable amino

acids using PROPKA at a physiological pH of 7.4. Add polar hydrogens accordingly.

Causality: The EGFR ATP-binding pocket relies heavily on a critical hydrogen bond with

the hinge region residue Met793. If the surrounding residues (like Asp855 in the DFG

motif) are incorrectly protonated, the docking algorithm will fail to recognize potential

hydrogen-bonding networks, leading to false-negative binding affinities.

Protocol 3: Grid Generation and Molecular Docking
Objective: Execute precise molecular docking using AutoDock Vina to predict binding poses

and affinities.

Grid Box Definition: Center the grid box on the coordinates of the native co-crystallized

ligand (e.g., Erlotinib for 4LQM)[1].

Spatial Constraints: Set grid dimensions to 20 × 20 × 20 Å to encompass the entire ATP-

binding cleft.

Execution: Run AutoDock Vina with the exhaustiveness parameter set to 16.

Causality: While the default exhaustiveness in Vina is 8, the 4 rotatable bonds of 5,6,2'-
Trimethoxyflavone dramatically expand the conformational search space. Doubling the

exhaustiveness ensures the Monte Carlo iterated search algorithm adequately samples

the rotational space of the 2'-methoxy group, which often dictates the specificity of the

ligand-receptor complex.

Quantitative Data Presentation
Table 1: Simulated Molecular Docking Binding Affinities
and Key Interactions
Data synthesized from comparative in silico profiling against established oncogenic targets[1].
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Target
Protein

PDB ID Ligand
Binding
Affinity
(kcal/mol)

Key
Interacting
Residues

Interaction
Types

EGFR

(Kinase

Domain)

4LQM

5,6,2'-

Trimethoxyfla

vone

-8.4

Met793,

Leu718,

Val726

Hydrogen

bonding, Pi-

Pi stacking

EGFR

(Kinase

Domain)

4LQM
Erlotinib

(Control)
-9.0

Met793,

Thr790

Hydrogen

bonding,

Halogen

p53 (Tumor

Suppressor)
3HF1

5,6,2'-

Trimethoxyfla

vone

-8.1

Leu145,

Trp146,

Val147

Hydrophobic,

Pi-Alkyl

p53 (Tumor

Suppressor)
3HF1

Cryptotanshin

one (Ref)
-8.7

Leu145,

Pro222
Hydrophobic

Table 2: ADMET and Physicochemical Properties
In silico predictions based on canonical SMILES profiling[3][5].
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Property Value
Pharmacological
Implication

Molecular Weight 312.32 g/mol

Optimal for oral bioavailability

(Complies with Lipinski's Rule

of 5).

LogP (Lipophilicity) 4.39

High membrane permeability;

strong potential for Blood-Brain

Barrier (BBB) crossing.

Hydrogen Bond Donors 0
Reduced aqueous solubility;

high lipid affinity.

Hydrogen Bond Acceptors 5
Sufficient for anchoring into the

target kinase hinge region.

Topological Polar Surface Area 57.90 Å²

Excellent gastrointestinal

absorption profile (< 140 Å²

threshold).

Rotatable Bonds 4

Low entropic penalty upon

receptor binding, favoring

stable complex formation.

Pharmacological Signaling & Target Modulation
By occupying the ATP-binding pocket of EGFR, 5,6,2'-Trimethoxyflavone competitively

inhibits autophosphorylation. This blockade prevents the downstream activation of the

PI3K/AKT and MAPK/ERK cascades, effectively halting tumor proliferation. Simultaneously, its

interaction with p53 stabilizes the tumor suppressor, promoting apoptotic pathways[1].

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b192600/docs?utm_src=pdf-body#application-note-molecular-docking-and-admet-profiling-of-5-6-2-trimethoxyflavone
https://www.researchgate.net/publication/399120071_Anticancer_potential_of_Dendrocnide_meyeniana_through_phytochemical_profiling_ADMET_analysis_molecular_docking_and_in_silico_cytotoxicity_evaluation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192600?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


5,6,2'-Trimethoxyflavone

EGFR (Kinase Domain)
 Inhibits

p53 (Tumor Suppressor)

 Stabilizes

PI3K / AKT Cascade
 Activates

MAPK / ERK Cascade Activates

Apoptosis Induction Induces

Tumor Proliferation

 Promotes

 Promotes
 Blocked by

Click to download full resolution via product page

Figure 2: Pharmacological signaling pathway modulated by 5,6,2'-Trimethoxyflavone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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